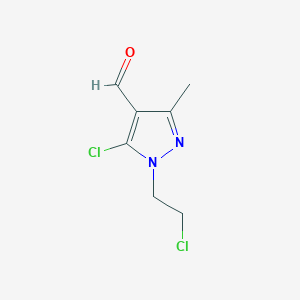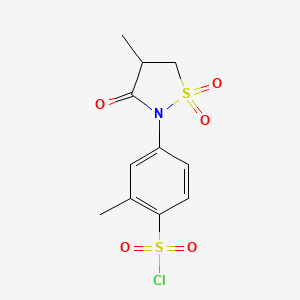
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and are known for their wide spectrum of biological activity .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles . Heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gives rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles . 5-Chloro-1-vinyl-1H-pyrazoles are obtained by elimination of hydrogen chloride from the corresponding 5-chloro-1-(2-chloroethyl)-1H-pyrazoles by the action of NaOH in EtOH or t-BuOK in pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, heating in CHCl3 under reflux in the presence of thionyl chloride, and the elimination of hydrogen chloride .Mechanism of Action
Mode of Action
It is known that the compound is synthesized through a series of reactions involving 2,2-dichlorovinyl ketones and 2-(hydroxyethyl)hydrazine . The resulting compound undergoes further transformations under specific conditions to yield the final product .
Biochemical Pathways
The compound is part of the pyrazole class of compounds, which are known to have a wide spectrum of biological activity, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties .
Result of Action
Pyrazole compounds are known to have a wide range of biological activities, suggesting that this compound may have similar effects .
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde is its high selectivity towards cancer cells, which reduces the risk of side effects. It also exhibits good stability and solubility, making it easy to handle and store. However, one of the limitations of this compound is its low water solubility, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde. One area of interest is the development of new synthesis methods that can produce high-quality this compound with improved yield and purity. Another area of research is the optimization of the dosage and administration of this compound for maximum efficacy and minimal side effects. Furthermore, the potential use of this compound as a diagnostic tool for cancer detection is also an area of interest. Overall, the study of this compound has the potential to lead to the development of new and effective therapeutic agents for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde involves the reaction of 3-methyl-5-pyrazolone with 2-chloroethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with sodium hypochlorite to obtain this compound in good yield. This method has been optimized to produce high-quality this compound with minimal impurities.
Scientific Research Applications
5-Chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It also has potential as an antifungal and antibacterial agent. In addition, this compound has been studied for its use as a herbicide and insecticide in agriculture.
Properties
IUPAC Name |
5-chloro-1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-5-6(4-12)7(9)11(10-5)3-2-8/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPZFWBOYIVRJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)Cl)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)
![N-(4-fluorobenzyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2852686.png)



![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2852696.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)



![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)
